molecular formula C11H14ClN3O2 B1528279 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride CAS No. 1803589-13-0

5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride

Cat. No.: B1528279
CAS No.: 1803589-13-0
M. Wt: 255.7 g/mol
InChI Key: QBPALHMRVWJWNX-UHFFFAOYSA-N
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Description

5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride (CAS: 1803589-13-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₄N₃O₂·HCl. Its structure features a 5-methylimidazolidine-2,4-dione core substituted with a 4-(aminomethyl)phenyl group, stabilized as a hydrochloride salt for enhanced solubility and stability . Key structural identifiers include:

  • SMILES: CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)CN.Cl
  • InChIKey: JXMYWTKMMOEYIW-UHFFFAOYSA-N

The compound exhibits diverse reactivity, undergoing oxidation, reduction, and substitution reactions at the aminomethyl group or imidazolidine ring . Mechanistically, it inhibits enzymes by binding to active sites, disrupting metabolic pathways in pathogens or modulating signaling in cancer cells .

Properties

IUPAC Name

5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8;/h2-5H,6,12H2,1H3,(H2,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPALHMRVWJWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-13-0
Record name 5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride
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Biological Activity

5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in scientific research for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, supported by research findings and case studies.

Structural Characteristics

The molecular formula of this compound is C11H13N3O2C_{11}H_{13}N_{3}O_{2}. Its structure features an imidazolidine ring with an aminomethyl group attached to a phenyl moiety. The compound's structural representation can be summarized as follows:

  • Molecular Formula : C11H13N3O2C_{11}H_{13}N_{3}O_{2}
  • SMILES : CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)CN
  • InChIKey : JXMYWTKMMOEYIW-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-(aminomethyl)benzoic acid with methyl isocyanate. The process includes:

  • Reagents : Methyl isocyanate and 4-(aminomethyl)benzoic acid.
  • Solvent : Dichloromethane.
  • Catalyst : Triethylamine to facilitate the reaction.

This method allows for controlled synthesis and can be scaled up for industrial production using continuous flow reactors to maintain quality and yield.

Biological Activity Overview

Research has indicated that the compound exhibits a range of biological activities, including potential antitumor effects, antibacterial properties, and other pharmacological effects.

Antitumor Activity

Several studies have investigated the antitumor potential of compounds related to imidazolidine derivatives. For instance:

  • In vitro studies demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and HCC827 (non-small cell lung cancer). The IC50 values ranged from 2.12 µM to 6.75 µM depending on the specific derivative and testing conditions .

Antibacterial Properties

The antibacterial activity of imidazolidine derivatives has also been explored. Compounds with similar structures have shown effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus, indicating potential for development into therapeutic agents .

Case Studies

  • Antitumor Efficacy :
    • A study highlighted the efficacy of related imidazolidine compounds in inhibiting cell proliferation in lung cancer models, with notable activity against resistant strains .
    • Table 1 summarizes the IC50 values for various derivatives tested against different cancer cell lines.
    CompoundCell LineIC50 (µM)
    Compound AA5492.12 ± 0.21
    Compound BHCC8275.13 ± 0.97
    Compound CNCI-H3580.85 ± 0.05
  • Antibacterial Screening :
    • Another study screened several imidazolidine derivatives for antibacterial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The imidazolidine core can interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The aminomethyl group may form hydrogen bonds with biological receptors, influencing signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione Derivatives

  • Example : 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
    • Structural Difference : Incorporates a 4-fluorophenyl group and a sulfonyl-chlorophenyl substituent.
    • Impact : Fluorine enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., aldose reductase). The sulfonyl group increases steric bulk, contributing to potent hypoglycemic activity .
    • Biological Activity : Demonstrates aldose reductase inhibition (IC₅₀ < 1 μM) and antidiabetic properties .
Compound Substituents Key Activity Reference
Target Compound 4-(Aminomethyl)phenyl Enzyme inhibition
Fluorophenyl Derivative 4-Fluorophenyl, sulfonyl Aldose reductase inhibition

Heterocyclic Analogues

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione Hydrochloride

  • Structural Difference : Replaces phenyl with pyridin-3-yl, introducing a basic nitrogen atom.
  • Applications : Explored for anticancer and antioxidant properties, though specific data are lacking .

Thiazolidinedione Derivatives

(5Z)-3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione Hydrochloride

  • Structural Difference : Contains a thiazolidine ring instead of imidazolidine.
  • Impact: The thiazolidinedione core is associated with PPAR-γ agonism (e.g., rosiglitazone).
Compound Core Structure Therapeutic Target Reference
Target Compound Imidazolidine Enzyme inhibition
Thiazolidinedione Analogue Thiazolidine PPAR-γ (diabetes)

Substituent Variations in Imidazolidine Derivatives

5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione

  • Structural Difference : Acetyl group at position 1 and bis-4-fluorophenyl substituents.
  • Impact : Acetylation increases metabolic stability; dual fluorophenyl groups enhance target affinity through halogen bonding .

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione

  • Structural Difference : Difluoromethoxyethyl chain at position 3.
  • Impact : The difluoromethoxy group improves bioavailability and resistance to oxidative degradation .

Key Findings and Implications

  • Electronic Effects : Halogenation (F, Cl) enhances target binding via electronegativity and hydrophobic interactions, while heterocycles (pyridine) improve solubility .
  • Steric Modifications : Bulky substituents (sulfonyl, acetyl) increase steric hindrance, altering enzyme selectivity .
  • Core Structure : The imidazolidine ring provides a rigid scaffold for diverse substitutions, enabling tailored pharmacological profiles compared to thiazolidinediones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride
Reactant of Route 2
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride

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